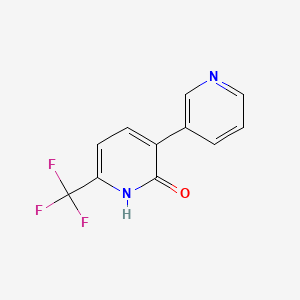

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol

Descripción general

Descripción

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol is a heterocyclic organic compound that features a pyridine ring substituted with a trifluoromethyl group and a hydroxyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol typically involves multi-step organic reactions. One common method includes the trifluoromethylation of a pyridine derivative followed by hydroxylation. The reaction conditions often require the use of catalysts, such as borane, and specific reagents to achieve the desired substitution and functionalization .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to enhance efficiency and reduce costs. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings

Actividad Biológica

3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol, a compound characterized by its unique trifluoromethyl group and pyridine rings, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The molecular formula for this compound is with a molecular weight of 201.14 g/mol. The trifluoromethyl group () is known to enhance lipophilicity and metabolic stability, making it a valuable modification in drug design.

1. Inhibitory Effects on Enzymes

Research indicates that compounds containing trifluoromethyl groups exhibit significant inhibitory effects on various enzymes. For instance, studies have reported that related trifluoromethyl pyridine derivatives show potent inhibition of monoamine oxidase B (MAO-B), with IC50 values as low as 4.7 nM for some derivatives . This suggests that this compound may also possess similar inhibitory properties.

2. Anti-inflammatory Potential

The anti-inflammatory activity of pyridine derivatives has been documented, particularly their ability to inhibit cyclooxygenase (COX) enzymes. In vitro studies have shown that certain pyridine compounds can effectively suppress COX-2 activity, which is critical in mediating inflammatory responses. For example, related compounds demonstrated IC50 values around 0.04 μmol against COX-2, comparable to established anti-inflammatory drugs like celecoxib .

3. Neuroprotective Effects

Given the structural similarities to other neuroactive compounds, there is potential for neuroprotective effects in models of neurodegenerative diseases. Trifluoromethylated pyridines have been explored for their roles in modulating serotonin transporters and may influence neurochemical pathways relevant to conditions like depression and anxiety .

Structure-Activity Relationships (SAR)

The presence of the trifluoromethyl group significantly influences the biological activity of pyridine derivatives. SAR studies indicate that:

- The position of substituents on the pyridine ring affects both potency and selectivity.

- Electron-withdrawing groups (like ) enhance binding affinity to target proteins by stabilizing interactions through hydrogen bonding and Van der Waals forces .

Case Study 1: MAO-B Inhibition

A recent study evaluated a series of trifluoromethyl pyridine derivatives for their MAO-B inhibitory activity. The most active compound exhibited an IC50 value of 0.35 nM, indicating a high level of selectivity over MAO-A with a selectivity index exceeding 14,000 . This highlights the potential therapeutic applications of this compound in treating neurodegenerative disorders.

Case Study 2: Anti-inflammatory Activity

In another investigation focused on anti-inflammatory effects, several pyridine derivatives were tested against COX enzymes. Compounds with similar structures to this compound showed promising results in reducing inflammation in animal models, with effective doses comparable to traditional NSAIDs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound has shown potential in anticancer and antibacterial research:

- Anticancer Activity: Studies indicate that 3-(Pyridin-3-yl)-6-(trifluoromethyl)pyridin-2-ol can induce apoptosis in cancer cells and inhibit cell proliferation across various cancer cell lines. Its structural analogs have demonstrated effective concentrations for therapeutic use, with IC50 values indicating significant efficacy against tumor cells .

- Antibacterial Properties: Research has shown that derivatives of this compound exhibit potent antibacterial activity, with minimum inhibitory concentration (MIC) values comparable to established antibiotics against strains like Staphylococcus aureus .

Enzyme Inhibition

The compound interacts with key metabolic enzymes, presenting potential therapeutic applications in diseases such as diabetes and obesity. Its ability to inhibit specific enzymes can alter metabolic pathways, offering insights into drug development for metabolic disorders .

Agrochemical Applications

Due to its chemical stability and reactivity, the compound is explored as an intermediate in the synthesis of agrochemicals. Its trifluoromethyl group enhances the bioactivity of pesticides and herbicides, making it valuable in agricultural applications .

Case Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines, revealing that it induces apoptosis effectively. The mechanism involves binding to specific protein targets, modulating their activity and influencing key signaling pathways related to cell survival and proliferation .

Case Study 2: Antibacterial Activity

In vitro tests demonstrated that derivatives of this compound showed significant antibacterial effects against multiple bacterial strains. The study highlighted that these compounds could serve as alternatives to traditional antibiotics, particularly in treating resistant bacterial infections .

Propiedades

IUPAC Name |

3-pyridin-3-yl-6-(trifluoromethyl)-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F3N2O/c12-11(13,14)9-4-3-8(10(17)16-9)7-2-1-5-15-6-7/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBWELPGRIETLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=CC=C(NC2=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.